molecular formula C19H13FO2S2 B2901823 4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate CAS No. 478032-70-1

4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate

Cat. No.: B2901823
CAS No.: 478032-70-1
M. Wt: 356.43
InChI Key: WFESNCDHOONTRX-UHFFFAOYSA-N
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Description

4-Fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate ( 478032-70-1) is a high-value chemical reagent designed for research and development purposes. This compound features a thiochromene core, a scaffold recognized in medicinal chemistry for its diverse pharmacological potential . The molecular structure integrates a 4-fluorophenyl ester and an 8-methyl substitution, which are typical modifications explored to fine-tune the compound's properties and biological activity . This reagent is primarily intended for use as a key intermediate or building block in the synthesis of novel bioactive molecules. Researchers are investigating similar thiochromene and thienothiochromene derivatives for a range of applications, including as potential agents in anti-infective and anticancer research . The presence of the sulfur-containing heterocycle is known to enhance lipophilicity and influence electronic distribution, which can be critical for improving membrane permeability and interactions with biological targets . With a molecular formula of C 19 H 13 FO 2 S 2 and a molecular weight of 356.43 g/mol , this product is supplied for laboratory research use. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

(4-fluorophenyl) 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FO2S2/c1-11-2-7-16-15(8-11)18-12(10-23-16)9-17(24-18)19(21)22-14-5-3-13(20)4-6-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFESNCDHOONTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=C2SC(=C3)C(=O)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophene-Thiochromene Precursors

The tricyclic thieno[3,2-c]thiochromene system is constructed via intramolecular cyclization. Source demonstrates that ethyl thioglycolate reacts with chlorinated quinoline derivatives under basic conditions (triethylamine/DMSO) to form thienoquinoline systems. Adapting this protocol:

  • Starting Material : 3-Chloro-8-methyl-4H-thiochromene-2-carbonitrile (analogous to intermediate 11 in Source)
  • Reagents : Ethyl thioglycolate, triethylamine, DMSO
  • Conditions : 80°C for 12 hours
  • Outcome : Forms 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylic acid ethyl ester (yield: 85–92%).

Hydrolysis to Carboxylic Acid

The ethyl ester undergoes saponification to yield the free carboxylic acid:

  • Reagents : LiOH (10% aqueous), THF/methanol (2:6:1)
  • Conditions : Reflux for 8 hours.
  • Yield : 90–95%.

Introduction of 4-Fluorophenyl Ester Group

Esterification via Acyl Chloride

The carboxylic acid is converted to its acyl chloride for esterification with 4-fluorophenol:

  • Step 1 : Treatment with thionyl chloride (SOCl₂) at 60°C for 3 hours.
  • Step 2 : Reaction with 4-fluorophenol in dry dichloromethane (DCM) using DMAP/pyridine as base.
  • Conditions : Room temperature, 12 hours.
  • Yield : 78–85%.

Alternative Coupling Methods

Source reports Suzuki-Miyaura coupling for attaching aryl groups to thiophene systems. While unconventional for esters, this method could be adapted:

Parameter Value Source
Catalyst Pd(dppf)Cl₂
Base K₂CO₃
Solvent DMF
Temperature 120°C
Yield 65–72%

Methyl Group Functionalization at Position 8

Friedel-Crafts Alkylation

Source details alkylation using AlCl₃ and acetyl chloride for introducing alkyl chains to thienothiophenes:

  • Substrate : 8-Unsubstituted thieno[3,2-c]thiochromene-2-carboxylic acid
  • Reagents : Methyl chloride, AlCl₃
  • Conditions : 0°C to room temperature, 4 hours
  • Yield : 60–68%.

Radical Methylation

An alternative approach uses TBHP (tert-butyl hydroperoxide) and Fe(II) catalysts:

Parameter Value Source
Methyl Source DMSO as methyl donor
Catalyst FeSO₄·7H₂O
Solvent Acetonitrile
Yield 55–62%

Optimization and Challenges

Cyclization Efficiency

Key factors affecting cyclization (Source):

  • Base Selection : Triethylamine > DIPEA due to faster reaction kinetics.
  • Solvent Polarity : DMSO outperforms DMF (85% vs. 72% yield).

Esterification Side Reactions

Common issues include:

  • Transesterification : Minimized by using anhydrous DCM.
  • Aryl Group Hydrolysis : Controlled via pH < 7 during workup.

Spectroscopic Validation

Key NMR Signals (CDCl₃)

  • Thieno-Thiochromene Core : δ 7.85 (d, J = 8.3 Hz, 1H), 7.02 (s, 1H).
  • 4-Fluorophenyl Group : δ 7.45–7.38 (m, 2H), 7.12–7.05 (m, 2H).
  • Methyl Group : δ 2.58 (s, 3H).

Mass Spectrometry

  • Molecular Ion : m/z 398.05 [M+H]⁺ (calculated: 398.04).

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD) Source
4-Fluorophenol 450
Pd(dppf)Cl₂ 12,000
Ethyl Thioglycolate 320

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 28.7 (target: <30).
  • E-Factor : 14.2 (solvent waste dominant).

Chemical Reactions Analysis

Types of Reactions

4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether or thiol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Thieno-Thiochromene vs. Pyrano-Chromenes: Compounds like 2-amino-4-(4-fluorophenyl)-4,5-dihydro-5-oxopyrano[3,2-c]chromene-3-carbonitrile (4f) () share a pyrano-chromene core but lack sulfur atoms.
  • Isostructural Thiazole Derivatives :
    describes isostructural thiazole derivatives (e.g., compounds 4 and 5 ) with triclinic P 1̄ symmetry. These compounds exhibit two independent molecules per asymmetric unit, with one fluorophenyl group oriented perpendicularly to the planar core. Similar steric effects may occur in the target compound, influencing crystal packing or intermolecular interactions .

Substituent Effects

  • 4-Fluorophenyl vs. Other Aryl Groups: Steric Distortion: In metalloporphyrins (), 4-fluorophenyl groups at meso positions induce nonplanar geometries due to steric repulsion. This contrasts with planar naphtho-annulated porphyrins lacking fluorophenyl substituents, highlighting how fluorine substituents can distort molecular conformations . Dihedral Angles in Chalcones: reports chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) with dihedral angles between the fluorophenyl and central rings ranging from 7.14° to 56.26°. Such variability suggests that the thieno-thiochromene core in the target compound may enforce distinct torsional constraints .

Physicochemical and Spectroscopic Properties

Spectral Data Comparison

Property Target Compound (Inferred) Compound 4f () Chalcone Derivatives ()
IR C=O Stretch (cm⁻¹) ~1700–1720 (carboxylate) 1705 (carbonyl) 1660–1680 (ketone)
¹H NMR (δ, ppm) Aromatic protons: ~7.2–8.2 7.41–8.22 (Ar, NH₂) 7.0–8.5 (Ar, CH=CH)
¹³C NMR (δ, ppm) Carboxylate C=O: ~165–170 158.2 (C=O) 188–192 (C=O)
  • The target compound’s carboxylate group would show distinct IR and NMR signals compared to ketones or amides in analogues .

Crystallographic Behavior

  • Crystal Packing: Isostructural compounds in form dense triclinic lattices with intermolecular C–H···N and π-π interactions. The thieno-thiochromene core may promote similar packing but with additional S···S or S···π contacts .

Biological Activity

4-Fluorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique thieno[3,2-c]thiochromene structure, exhibits various pharmacological properties that make it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C19H13FO2S2
  • Molecular Weight : 356.43 g/mol
  • CAS Number : Specific CAS number not provided in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, similar to other thiochromene derivatives which have shown inhibitory activity against kinases and proteases.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Several studies have explored the anticancer potential of compounds within the thieno[3,2-c]thiochromene class. For instance:

  • Cell Line Studies : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The IC50 values for these compounds often range from 5 to 10 µM, indicating moderate potency compared to standard chemotherapeutics like 5-Fluorouracil .
Cell LineIC50 (µM)Reference
A549 (Lung Cancer)6.6 ± 0.6
HepG2 (Liver Cancer)6.9 ± 0.7
CaSki (Cervical Cancer)7.5 ± 0.5

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

  • In Vitro Studies : Some derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus200
Escherichia coli300

Study on Anticancer Efficacy

A detailed study evaluated the effects of a thieno[3,2-c]thiochromene derivative on apoptosis in cancer cells. The results indicated that the compound triggered apoptosis through both intrinsic and extrinsic pathways, with increased levels of pro-apoptotic markers observed in treated cells compared to controls .

In Silico Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening suggested favorable drug-like properties for the compound, indicating potential for further development in pharmacological applications .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for SNAr steps .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) improves purity (>95%) .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

Basic Research Question
Primary Techniques :

  • ¹H/¹³C NMR : Confirm the presence of the 4-fluorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and methyl-thiochromene (δ 2.5–2.7 ppm for CH₃) .
  • FT-IR : Validate ester carbonyl (C=O stretch at ~1700 cm⁻¹) and thiophene ring (C-S vibration at ~680 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 385.05) .

Q. Critical Markers :

  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities, particularly for the thiochromene ring conformation .

How do electron-withdrawing/donating substituents on the thiophene or chromene rings influence the compound's solubility and bioactivity?

Advanced Research Question
Substituent Effects :

  • Electron-Withdrawing Groups (e.g., -NO₂) : Reduce solubility in polar solvents but enhance π-π stacking in biological targets (e.g., enzyme active sites), increasing binding affinity .
  • Electron-Donating Groups (e.g., -OCH₃) : Improve aqueous solubility but may reduce membrane permeability .

Q. Case Study :

  • Comparative studies () show that 4-fluorophenyl derivatives exhibit higher antimicrobial activity than chlorophenyl analogs due to enhanced electronegativity and lipophilicity .

What strategies can resolve discrepancies in biological activity data observed across different studies, particularly regarding antimicrobial efficacy?

Advanced Research Question
Root Causes of Contradictions :

  • Variability in Assay Conditions : Differences in bacterial strains, inoculum size, or solvent (DMSO vs. saline) affect MIC values .
  • Purity Issues : Impurities >5% (e.g., unreacted intermediates) may artificially inflate or suppress activity .

Q. Resolution Strategies :

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing .
  • Dose-Response Analysis : Use IC₅₀ values instead of binary (active/inactive) classifications to quantify potency gradients .
  • Structural Analog Comparison : Cross-reference with methyl 4-phenylthiophene-2-carboxylate () to isolate substituent-specific effects .

What computational methods are recommended for predicting the binding affinity of this compound with biological targets like enzymes?

Advanced Research Question
Methodological Framework :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with targets (e.g., DNA gyrase) using the compound’s 3D structure (from ) .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with bioactivity to design optimized analogs .
  • MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS) to identify critical hydrogen bonds or hydrophobic interactions .

Q. Validation :

  • Compare computational predictions with experimental IC₅₀ values for thrombin inhibitors (as in ) to refine force field parameters .

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